molecular formula C7H4Cl2O2 B1315391 5-Chloro-2-hydroxybenzoyl chloride CAS No. 15216-81-6

5-Chloro-2-hydroxybenzoyl chloride

Cat. No.: B1315391
CAS No.: 15216-81-6
M. Wt: 191.01 g/mol
InChI Key: NANJQJRZYOVMLF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzoyl chloride (CAS: 15216-81-6; molecular formula: C₇H₄Cl₂O₂; molecular weight: 191.01 g/mol) is a reactive acyl chloride derivative of 5-chloro-2-hydroxybenzoic acid (CAS: 321-14-2) . It is synthesized by treating 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) in dichloromethane, yielding the acid chloride after 12 hours at 50°C . This compound is highly reactive due to the electron-withdrawing chlorine atom and hydroxyl group, making it a key intermediate in organic synthesis, particularly in amide coupling reactions for pharmaceuticals like niclosamide analogues and IMD-0354 (an anticancer agent) .

Its crystal structure and intermolecular interactions (e.g., hydrogen bonds and π-π stacking) have been studied, highlighting its role in stabilizing molecular conformations in solid-state applications .

Properties

IUPAC Name

5-chloro-2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJQJRZYOVMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511797
Record name 5-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15216-81-6
Record name 5-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-hydroxybenzoyl chloride can be synthesized from 5-chloro-2-hydroxybenzoic acid. The typical method involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a solvent like toluene or dichloromethane. The reaction is usually carried out under reflux conditions at temperatures ranging from 70°C to 110°C .

Example Reaction: [ \text{5-Chloro-2-hydroxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-hydroxybenzoic acid.

    Reduction: It can be reduced to 5-chloro-2-hydroxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    5-Chloro-2-hydroxybenzoic acid: Formed by hydrolysis.

    5-Chloro-2-hydroxybenzyl alcohol: Formed by reduction

Scientific Research Applications

5-Chloro-2-hydroxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 5-chloro-2-hydroxybenzoyl chloride can be contextualized by comparing it to structurally related benzoyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
This compound C₇H₄Cl₂O₂ 191.01 -Cl, -OH High reactivity in amide coupling; used in niclosamide and IMD-0354 synthesis.
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 -Cl, -O-(3-fluorobenzyl) Reduced nucleophilicity due to alkoxy group; potential intermediate in agrochemicals.
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ 333.57 -Cl, -O-(2-chloro-6-fluorobenzyl) Enhanced steric hindrance; used in specialized organic syntheses.
5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂Cl₂O₂ 295.16 -Cl, -O-(3-methylbenzyl) Electron-donating methyl group decreases reactivity; applications in polymer chemistry.
5-Chloro-2-methoxybenzoyl chloride C₈H₆Cl₂O₂ 205.04 -Cl, -OCH₃ Methoxy group reduces electrophilicity; used in dye intermediates.

Key Findings:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, making the acyl chloride more reactive toward nucleophilic attack. For example, this compound reacts efficiently with anilines to form amides .
  • Alkoxy substituents (e.g., -O-benzyl groups) introduce steric hindrance and reduce reactivity, as seen in 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride .

Physical Properties :

  • Higher molecular weights correlate with bulkier substituents (e.g., 333.57 g/mol for the 2-chloro-6-fluorobenzyl derivative) .
  • Hydroxyl groups enable hydrogen bonding, influencing solubility and crystallinity, as observed in the parent compound’s crystal structure .

Biological and Industrial Applications :

  • The parent compound is pivotal in synthesizing antiparasitic (niclosamide) and anticancer (IMD-0354) agents .
  • Derivatives with fluorinated or methylated benzyl groups are explored in agrochemicals and polymers due to tailored stability and lipophilicity .

Safety Considerations: Acyl chlorides are generally corrosive and moisture-sensitive.

Biological Activity

5-Chloro-2-hydroxybenzoyl chloride (C7H4Cl2O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against different pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring with a hydroxyl group and an acyl chloride functional group. The combination of these functionalities allows for diverse interactions within biological systems, making it a candidate for further exploration in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thus exerting anti-inflammatory effects. Additionally, its chlorinated structure may enhance its antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Efficacy Against Bacteria : The compound has shown promising results against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. In vitro assays demonstrated that it could synergize with colistin, a last-resort antibiotic, significantly reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth .
  • Antifungal Properties : Preliminary investigations suggest that this compound may also possess antifungal properties, although more research is needed to fully elucidate its spectrum of activity against fungal pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory potential. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In studies involving ovarian cancer cell lines (OVCAR-3 and COV362), the compound exhibited lower cytotoxicity compared to traditional chemotherapeutics like niclosamide. This suggests that it may have a favorable safety profile while retaining therapeutic efficacy .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

StudyFindings
Study 1Demonstrated synergistic effects with colistin against MDR Pseudomonas aeruginosa strains, reducing MIC from 1024 μg/mL to 0.5 μg/mL .
Study 2Showed anti-inflammatory effects by inhibiting specific inflammatory pathways, suggesting potential use in inflammatory diseases.
Study 3Evaluated cytotoxicity in ovarian cancer cell lines, indicating lower toxicity compared to niclosamide at similar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.